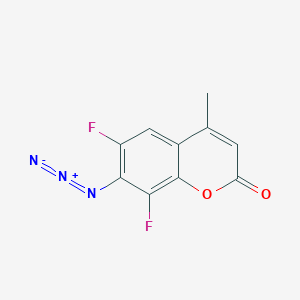

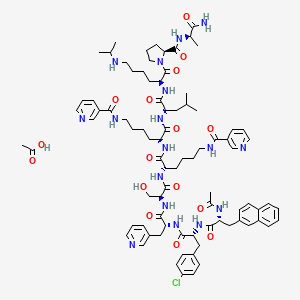

![molecular formula C21H29Cl3N2O2 B3025894 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride CAS No. 1808202-93-8](/img/structure/B3025894.png)

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride

Descripción general

Descripción

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

A process for the synthesis of this compound has been described in a patent . The starting substance 1-[(4-Chlorophenyl)phenylmethyl]piperazine is reacted with methyl (2-chloroethoxy) acetate to give the desired compound .Molecular Structure Analysis

The molecular formula of this compound is C23H29ClN2O4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación

Water Treatment

Hydroxyzine-d8.2HCl has been used in the treatment of polluted aqueous solutions. A study investigated the efficacy of a hybrid treatment process of electrocoagulation and adsorption in removing hydroxyzine from polluted aqueous solutions . The removal efficiency of 99.3% was achieved at the optimum treatment condition .

COVID-19 Treatment

Hydroxyzine-d8.2HCl has been studied for its potential usefulness in patients hospitalized for COVID-19. This is based on its antiviral activity, anti-inflammatory properties, and functional inhibition effects on the acid sphingomyelinase/ceramide system .

Histamine H1 Receptor Antagonist

Hydroxyzine-d8.2HCl is a histamine H1 receptor antagonist. It binds competitively with the H1 receptor inverse agonist mepyramine .

Internal Standard for Quantification

Hydroxyzine-d8 is intended for use as an internal standard for the quantification of hydroxyzine by GC- or LC-MS .

Allergy Treatment

Hydroxyzine-d8.2HCl works by competitive binding to H1 receptors and inhibiting the action of histamine, a primary mediator of an early-phase allergic inflammatory response that also modulates the late-phase response characterized by cellular influx of eosinophils, neutrophils, basophils, mononuclear cells, and T lymphocytes .

Environmental Pollution Study

Hydroxyzine-d8.2HCl can be used in environmental studies to understand the behavior and impact of pharmaceutical compounds and their metabolites in water and soil ecosystems .

Mecanismo De Acción

Target of Action

Hydroxyzine-d8.2HCl, also known as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

Hydroxyzine-d8.2HCl acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, thereby reducing the effects of histamine in the body . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyzine-d8.2HCl is the histamine-mediated pathway. By acting as an inverse agonist at the H1 receptor, Hydroxyzine-d8.2HCl inhibits the action of histamine, reducing allergic reactions and providing relief from symptoms such as pruritus and chronic urticaria .

Pharmacokinetics

When administered orally, Hydroxyzine-d8.2HCl is rapidly absorbed from the gastrointestinal tract . The compound exhibits high bioavailability, ensuring effective delivery of the drug to its target sites

Result of Action

The molecular and cellular effects of Hydroxyzine-d8.2HCl’s action primarily involve the reduction of allergic reactions and anxiety. By inhibiting the action of histamine at the H1 receptor, Hydroxyzine-d8.2HCl can alleviate symptoms associated with allergic conditions such as pruritus and chronic urticaria . Additionally, it has been found to decrease anxiety-like behavior in experimental models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxyzine-d8.2HCl. For instance, certain foods, including grapefruit and grapefruit-containing products, can inhibit CYP3A4, an enzyme involved in the metabolism of many drugs. This could potentially lead to increased plasma concentrations of Hydroxyzine-d8.2HCl . Therefore, dietary considerations may be important when using this compound.

Propiedades

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i10D2,11D2,12D2,13D2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-FLZNRFFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyzine-d8.2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

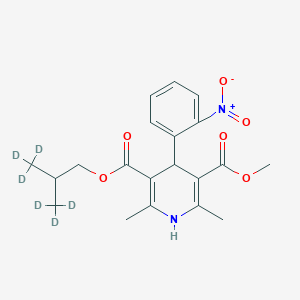

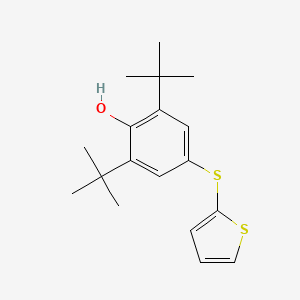

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

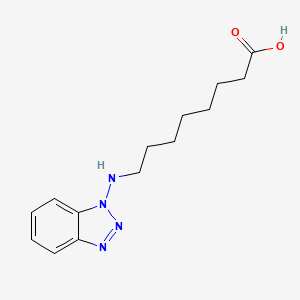

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

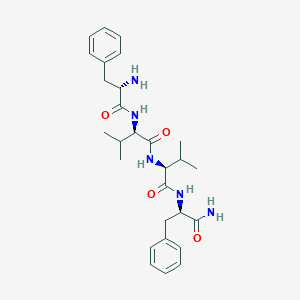

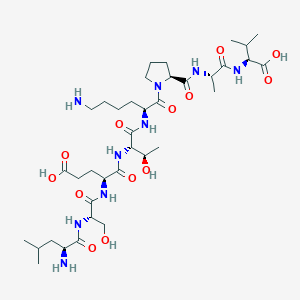

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B3025814.png)

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

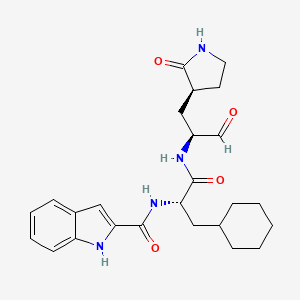

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)